molecular formula C21H19NO3 B13917088 2-Phenoxy-biphenyl alanine

2-Phenoxy-biphenyl alanine

Cat. No.: B13917088
M. Wt: 333.4 g/mol
InChI Key: CJBYSVCUTWXVBN-IBGZPJMESA-N
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Description

2-Phenoxy-biphenyl alanine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a phenoxy group attached to a biphenyl structure, which is further linked to an alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-biphenyl alanine typically involves multi-step organic reactions. One common method includes the coupling of phenoxy acid with an amino-biphenyl derivative. The reaction is often carried out in the presence of coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and solvents like dry dichloromethane (DCM) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxy-biphenyl alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-Phenoxy-biphenyl alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxy-biphenyl alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a phenoxy group, biphenyl structure, and alanine moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(2-phenoxyphenyl)phenyl]propanoic acid

InChI

InChI=1S/C21H19NO3/c22-19(21(23)24)14-15-10-12-16(13-11-15)18-8-4-5-9-20(18)25-17-6-2-1-3-7-17/h1-13,19H,14,22H2,(H,23,24)/t19-/m0/s1

InChI Key

CJBYSVCUTWXVBN-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C3=CC=C(C=C3)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C3=CC=C(C=C3)CC(C(=O)O)N

Origin of Product

United States

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